molecular formula C24H30N2S2.2Br<br>C24H30Br2N2S2 B15346699 Benzothiazolium, 3,3'-(1,10-decanediyl)bis-, dibromide CAS No. 58474-16-1

Benzothiazolium, 3,3'-(1,10-decanediyl)bis-, dibromide

Cat. No.: B15346699
CAS No.: 58474-16-1
M. Wt: 570.5 g/mol
InChI Key: JIZYPFRCBQPFGJ-UHFFFAOYSA-L
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Description

Benzothiazolium, 3,3'-(1,10-decanediyl)bis-, dibromide: is a chemical compound with the molecular formula C₂₀H₂₄Br₂N₂S₂. It belongs to the class of benzothiazolium salts and is characterized by its two bromide ions and a decanediyldiyl linker connecting two benzothiazolium units. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.

Synthetic Routes and Reaction Conditions:

  • Chemical Synthesis: The compound can be synthesized through a multi-step chemical reaction starting with benzothiazole derivatives

  • Industrial Production Methods: On an industrial scale, the synthesis involves optimizing reaction conditions such as temperature, pressure, and the use of catalysts to achieve high yields and purity. Large-scale reactors and purification techniques like recrystallization or chromatography are employed.

Types of Reactions:

  • Oxidation: this compound can undergo oxidation reactions to form corresponding oxo derivatives.

  • Reduction: Reduction reactions can lead to the formation of reduced benzothiazolium derivatives.

  • Substitution: Bromide ions in the compound can be substituted with other nucleophiles, leading to a variety of substituted products.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) are often used.

  • Substitution: Nucleophiles such as sodium iodide (NaI) can be used for nucleophilic substitution reactions.

Major Products Formed:

  • Oxidation: Benzothiazolium oxides.

  • Reduction: Reduced benzothiazolium derivatives.

  • Substitution: Various substituted benzothiazolium compounds.

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, particularly in the construction of complex molecular architectures. Biology: It serves as a fluorescent probe in biological imaging and as a potential inhibitor in biochemical assays. Medicine: Research is ongoing to explore its potential as an antimicrobial agent and in drug delivery systems. Industry: It is utilized in the development of advanced materials, including polymers and coatings.

Mechanism of Action

The mechanism by which Benzothiazolium, 3,3'-(1,10-decanediyl)bis-, dibromide exerts its effects depends on its specific application. For example, as an antimicrobial agent, it may disrupt microbial cell membranes, leading to cell death. The molecular targets and pathways involved can vary, but often include interactions with specific enzymes or cellular components.

Comparison with Similar Compounds

  • Benzothiazolium, 3,3'-(1,10-decanediyl)bis-, perchlorate: Similar structure but with perchlorate instead of bromide.

  • Benzothiazolium, 3,3'-(1,10-decanediyl)bis-, chloride: Similar structure but with chloride instead of bromide.

Uniqueness: Benzothiazolium, 3,3'-(1,10-decanediyl)bis-, dibromide is unique due to its bromide ions, which impart different chemical reactivity compared to other halides. This can lead to distinct applications and properties in various fields.

Properties

CAS No.

58474-16-1

Molecular Formula

C24H30N2S2.2Br
C24H30Br2N2S2

Molecular Weight

570.5 g/mol

IUPAC Name

3-[10-(1,3-benzothiazol-3-ium-3-yl)decyl]-1,3-benzothiazol-3-ium;dibromide

InChI

InChI=1S/C24H30N2S2.2BrH/c1(3-5-11-17-25-19-27-23-15-9-7-13-21(23)25)2-4-6-12-18-26-20-28-24-16-10-8-14-22(24)26;;/h7-10,13-16,19-20H,1-6,11-12,17-18H2;2*1H/q+2;;/p-2

InChI Key

JIZYPFRCBQPFGJ-UHFFFAOYSA-L

Canonical SMILES

C1=CC=C2C(=C1)[N+](=CS2)CCCCCCCCCC[N+]3=CSC4=CC=CC=C43.[Br-].[Br-]

Origin of Product

United States

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